molecular formula C8H6F4O2 B1350987 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol CAS No. 92339-07-6

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Cat. No. B1350987
CAS RN: 92339-07-6
M. Wt: 210.13 g/mol
InChI Key: SDHKGYDQOGCLQM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (TFBM) is a fluorinated organic compound that has been widely studied due to its unique properties and potential applications. It is a colorless liquid with a boiling point of 127°C and a melting point of -43°C. It is soluble in water, ethanol, and many organic solvents. TFBM has a wide range of uses, from pharmaceuticals and agrochemicals to industrial materials.

Scientific Research Applications

Fluorinated Compounds in Supramolecular Chemistry

  • Benzene-1,3,5-tricarboxamide : This compound demonstrates the importance of fluorinated structures in supramolecular chemistry, highlighting their role in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. This illustrates the potential relevance of tetrafluoro benzenedimethanol in similar applications, given its fluorinated nature (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact and Degradation

  • Polyfluoroalkyl Chemicals : A review focused on the environmental impact, sources, and toxicology of PFAS alternatives suggests the environmental persistence and potential toxicity of fluorinated compounds. This context is crucial for understanding the environmental considerations associated with fluorinated materials, including tetrafluoro benzenedimethanol (Wang et al., 2019).

Material Science and Engineering

  • Polytetrafluoroethylene (PTFE) : An extensive review on PTFE synthesis and its derivatives shows the significant role of fluorinated materials in producing substances with exceptional chemical inertness, hydrophobicity, thermal stability, and low friction, useful in various industrial applications. This suggests potential applications for tetrafluoro benzenedimethanol in material science (Puts, Crouse, & Améduri, 2019).

Organic Electronics

  • Organic Thermoelectric Materials : Research on poly(3,4-ethylenedioxythiophene) (PEDOT) as an organic thermoelectric material highlights the growing interest in conducting polymers, which may include fluorinated compounds for enhanced performance in organic electronics (Yue & Xu, 2012).

properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKGYDQOGCLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)CO)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399296
Record name 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

CAS RN

92339-07-6
Record name 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3,5,6-tetrafluoro-1,4-phenylene)dimethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthesis routes for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol?

A1: Two main synthesis routes for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol have been reported:

  • Route 1: This method involves reacting 1,2,4,5-tetrafluoro benzene with paraformaldehyde, sulfuric acid, and zinc chloride in the presence of chlorosulfonic acid. This reaction yields 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride as an intermediate, which is then hydrolyzed with alkali, water, and ethanol to produce the desired 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. [] This method is considered advantageous due to its simplicity, minimal waste generation, and cost-effectiveness.
  • Route 2: This method starts with 2,3,5,6-tetrafluoro-1,4-terephthalonitrile, which is reacted with dry hydrogen chloride gas in an ether solvent followed by the addition of low carbon alcohol. This yields 2,3,5,6-tetrafluoro-1,4-imino-terephthalate, which is then reacted with water to produce 2,3,5,6-tetrafluoro-1,4-terephthalic acid diester. Finally, a catalyzed hydrogenation reduction of the diester yields 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. [] This method is favored for its easily accessible starting materials and avoidance of high-concentration acidic waste.

Q2: Can 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol be used as a precursor for other chemical syntheses?

A: Yes, 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol can be utilized as a starting material for synthesizing other compounds. For example, it can be converted to 4-methyl-2,3,5,6-tetrafluorobenzenemethanol through a two-step process involving chlorination followed by catalytic hydrogenolysis. [, ] This highlights the versatility of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol as a building block in organic synthesis.

Q3: Are there any analytical methods available to detect and quantify 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol?

A: Research indicates that gas chromatography-mass spectrometry (GC-MS/MS) can be employed for the sensitive and efficient determination of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, particularly in biological samples like urine. [, ] This technique enables the detection of this compound alongside other pyrethroid metabolites, offering insights into potential exposure levels.

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